Tolmetin

Catalog No.
S595389
CAS No.
26171-23-3
M.F
C15H15NO3
M. Wt
257.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolmetin

CAS Number

26171-23-3

Product Name

Tolmetin

IUPAC Name

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

UPSPUYADGBWSHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O

Solubility

1.31e-01 g/L

Synonyms

Anhydrous Tolmetin Sodium, Anhydrous, Tolmetin Sodium, Dihydrate Tolmetin Sodium, McN 2559, McN-2559, McN2559, Sodium Anhydrous, Tolmetin, Sodium, Tolmetin, Tolectin, Tolmetin, Tolmetin Sodium, Tolmetin Sodium Anhydrous, Tolmetin Sodium, Anhydrous, Tolmetin Sodium, Dihydrate

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
  • Rheumatoid arthritis: Studies have shown tolmetin's effectiveness in treating both acute flares and long-term management of symptoms in patients with rheumatoid arthritis [].
  • Osteoarthritis: Research indicates tolmetin's efficacy in relieving pain and stiffness associated with osteoarthritis [].
  • Juvenile rheumatoid arthritis: Clinical trials have demonstrated tolmetin's use in managing juvenile rheumatoid arthritis [].

Mechanism of Action

Despite its established effectiveness, the precise mechanism of action for tolmetin remains unclear. Research suggests that unlike some NSAIDs, tolmetin's anti-inflammatory effect is not mediated by stimulating the adrenal or pituitary glands []. However, studies have shown that tolmetin inhibits prostaglandin synthetase, an enzyme involved in the production of inflammatory mediators like prostaglandins, potentially contributing to its anti-inflammatory properties [].

In Vitro and In Vivo Studies

Animal studies have explored tolmetin's effects on inflammation. In rats, tolmetin demonstrated the ability to prevent the development of experimentally induced polyarthritis and reduce established inflammation []. Additionally, research has investigated the development of topical formulations of tolmetin using natural materials like okra seed extract. These studies aimed to explore alternative delivery methods for tolmetin, potentially offering benefits for patients experiencing adverse effects with oral administration [].

Future Research Directions

While tolmetin is not a current mainstay in pain management, ongoing research continues to explore the potential benefits and limitations of NSAIDs. Future research directions for tolmetin might involve:

  • Investigating the potential for repurposing tolmetin in treating other inflammatory conditions.
  • Exploring alternative formulations or delivery methods to improve tolerability and efficacy.
  • Conducting further research to elucidate the exact mechanism of action of tolmetin.

Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid derivative class. It was first approved by the United States Food and Drug Administration in 1976 and is primarily used to alleviate pain, swelling, tenderness, and stiffness associated with conditions such as osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis. The compound's chemical formula is C15H15NO3C_{15}H_{15}NO_3, and its molecular weight is approximately 257.29 g/mol .

Tolmetin acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX, Tolmetin reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects [].

Tolmetin can cause side effects like stomach upset, heartburn, and gastrointestinal bleeding. In rare cases, it may increase the risk of heart attack or stroke, especially with long-term use []. Tolmetin can also interact with other medications, so it's crucial to consult a healthcare professional before taking it.

Tolmetin's mechanism of action involves the inhibition of prostaglandin synthetase, which leads to a reduction in the synthesis of prostaglandins that mediate inflammation and pain. Specifically, tolmetin interferes with the cyclooxygenase pathway that converts arachidonic acid into prostaglandins. This inhibition results in decreased levels of prostaglandin E, thereby contributing to its anti-inflammatory effects .

The transformation of arachidonic acid involves several enzymatic steps:

  • Cyclooxygenation: The enzyme cyclooxygenase catalyzes the conversion of arachidonic acid to prostaglandin G2.
  • Peroxidation: Prostaglandin G2 is further reduced to prostaglandin H2.
  • Formation of Prostaglandins: Prostaglandin H2 serves as a precursor for various prostaglandins and thromboxanes, which play significant roles in inflammatory responses .

The synthesis of tolmetin generally involves several key steps:

  • Formation of the Acetic Acid Derivative: Starting from appropriate acetic acid derivatives, reactions are performed to introduce the heterocyclic structure.
  • Cyclization: The reaction conditions are adjusted to facilitate cyclization, forming the core structure of tolmetin.
  • Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to yield pure tolmetin suitable for pharmaceutical use.

While specific synthetic routes may vary among different laboratories or manufacturers, the general approach focuses on creating the heterocyclic acetic acid framework characteristic of tolmetin .

Tolmetin is primarily used for:

  • Pain Relief: Effective in treating mild to moderate pain.
  • Management of Arthritis: Alleviates symptoms associated with osteoarthritis, rheumatoid arthritis, and juvenile arthritis.
  • Anti-inflammatory Treatment: Reduces inflammation in various musculoskeletal disorders.

Despite its effectiveness in symptom management, tolmetin does not cure underlying conditions but provides symptomatic relief as long as it is administered .

Tolmetin interacts with several other medications and substances:

  • Anticoagulants: Increased risk of bleeding when used with blood thinners like warfarin.
  • Other NSAIDs: Concurrent use with other NSAIDs can enhance gastrointestinal risks.
  • Antidepressants: Selective serotonin reuptake inhibitors may interact with tolmetin, increasing the risk of gastrointestinal complications.

Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse interactions .

Several compounds share structural or functional similarities with tolmetin. Here are some notable examples:

Compound NameClassUnique Features
IbuprofenPropionic Acid DerivativeCommonly used for pain relief; less gastrointestinal toxicity compared to some NSAIDs.
NaproxenPropionic Acid DerivativeLonger half-life; often used for chronic pain management.
IndomethacinIndole DerivativeMore potent anti-inflammatory effects; higher risk of gastrointestinal side effects.
DiclofenacPhenylacetic Acid DerivativeWidely used for inflammatory conditions; associated with cardiovascular risks.

Tolmetin's uniqueness lies in its specific inhibition profile against prostaglandins while maintaining a relatively favorable side effect profile compared to some other NSAIDs like indomethacin and diclofenac .

Physical Description

Solid

Color/Form

CRYSTALS FROM ACETONITRILE

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.10519334 g/mol

Monoisotopic Mass

257.10519334 g/mol

Heavy Atom Count

19

LogP

2.79
2.79 (LogP)
2.6

Melting Point

155-157 °C (DECOMPOSES)
156 °C

UNII

D8K2JPN18B

Related CAS

35711-34-3 (anhydrous sodium salt)
64490-92-2 (sodium dihydrate salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

For the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis, including the treatment of acute flares long-term management. Also for treatment of juvenile rheumatoid arthritis.
FDA Label

Livertox Summary

Tolmetin is a nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used for therapy of chronic arthritis. Tolmetin is associated with low rates of serum aminotransferase elevations during therapy and has been linked to rare instances of clinically apparent drug induced liver injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors
IN SEVERAL CONTROLLED STUDIES IN PT WITH RHEUMATOID ARTHRITIS, TOLMETIN REDUCED SEVERITY OF SYMPTOMS (...JOINT SWELLING, PAIN, NUMBER OF INFLAMED JOINTS, DURATION OF MORNING STIFFNESS). ITS EFFECTIVENESS WAS MAINTAINED WITH LONG-TERM USE (TWO YEARS). /TOLMETIN SODIUM/
EFFICACY...IN A DAILY DOSE OF ABOUT 1.2 G WAS COMPARABLE TO...3.9 G OF ASPIRIN DAILY. /OTHER/...STUDIES IN PT WITH RHEUMATOID ARTHRITIS INDICATED...DAILY DOSE OF ABOUT 1.2 G OF TOLMETIN WAS EQUALLY EFFECTIVE TO ABOUT 150 MG INDOMETHACIN. ...SIMILAR EFFECTIVENESS /COMPARED TO/ IBUPROFEN & PHENYLBUTAZONE. /TOLMETIN SODIUM/
...SHOWN TO BE EFFECTIVE IN TREATMENT OF JUVENILE RHEUMATOID ARTHRITIS; HOWEVER, THE NUMBER OF PT STUDIED WAS SMALL & ADDNL STUDIES ARE NECESSARY TO ESTABLISH THE EFFECTIVE DOSE. /TOLMETIN SODIUM/
For more Therapeutic Uses (Complete) data for TOLMETIN (14 total), please visit the HSDB record page.

Mechanism of Action

The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man.
ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/
...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/

Pictograms

Irritant

Irritant

Other CAS

26171-23-3

Absorption Distribution and Excretion

Rapidly and almost completely absorbed with peak plasma levels being reached within 30-60 minutes after an oral therapeutic dose.
THE DRUG IS RAPIDLY ABSORBED AFTER ORAL ADMIN, PEAK PLASMA LEVELS OCCUR IN 30 TO 60 MIN. IT IS EXCRETED LARGELY IN URINE, PRIMARILY AS CONJUGATES OR METABOLITES. ITS PLASMA HALF-LIFE IS APPROX 1 HR. /TOLMETIN SODIUM/
GI ABSORPTION IS ABOUT 90% OR GREATER...WITH PEAK LEVELS WITHIN 20-60 MIN FOR TOLMETIN... PROTEIN BINDING IS EXTENSIVE, BEING 90% OR GREATER... HEPATIC BIOTRANSFORMATION & RENAL EXCRETION WITH SOME FECAL EXCRETION OF METABOLITES ARE THE MEANS OF ELIMINATION. /TOLMETIN SODIUM/
TOLMETIN IS RAPIDLY & COMPLETELY ABSORBED FOLLOWING ORAL ADMIN TO MAN, & CONCN ACHIEVED IN PLASMA ARE NOT REDUCED BY CONCOMITANT ADMIN OF GASTRIC ANTACIDS. PEAK CONCN ARE ACHIEVED 20-60 MIN AFTER ORAL ADMIN, & T/2 IN PLASMA IS BETWEEN 1 & 3 HR.
AFTER ABSORPTION, TOLMETIN IS EXTENSIVELY (99%) BOUND TO PLASMA PROTEINS. VIRTUALLY ALL OF THE DRUG CAN BE RECOVERED IN URINE AFTER 24 HR; SOME IS UNCHANGED (17%), BUT MOST IS CONJUGATED (10%) OR OTHERWISE METABOLIZED. THE MAJOR METABOLITE TRANSFORMATION IS DECARBOXYLATION.
TOLMETIN SODIUM WAS RAPIDLY & COMPLETELY ABSORBED (PEAK TIME, 20-60 MIN) & ELIMINATED RAPIDLY FROM PLASMA WITH BIPHASIC DECAY CURVE & ELIMINATION T/2 OF APPROX 2.1 HR.

Metabolism Metabolites

Essentially all of the administered dose is recovered in the urine in 24 hours either as an inactive oxidative metabolite or as conjugates of tolmetin.
URINE METABOLITES 1-METHYL-5-(4-CARBOXYBENZOYL)-1H-PYRROLE-2-ACETIC ACID & TOLMETIN GLUCURONIDE NOTED AFTER TOLMETIN SODIUM.
Tolmetin has known human metabolites that include Tolmetin glucuronide.

Wikipedia

Tolmetin
Chlorodimethylsilane

FDA Medication Guides

Tolectin
Tolmetin Sodium
TABLET;ORAL
ORTHO MCNEIL JANSSEN
01/22/2008

Drug Warnings

IN CLINICAL STUDIES, PEPTIC ULCER OCCURRED IN APPROX 2% OF PT. IT IS... ADVISABLE TO USE TOLMETIN CAUTIOUSLY IN PT WITH A HISTORY OF PEPTIC ULCER. /TOLMETIN SODIUM/
TOLMETIN DECR PLATELET ADHESIVENESS & INCR BLEEDING TIME; THUS, IT SHOULD NOT BE USED IN PT WITH BLEEDING DISORDERS. /TOLMETIN SODIUM/
TOLMETIN...COMMONLY PRODUCES GASTROINTESTINAL REACTIONS (25% OF RECIPIENTS), & THEY RANGE FROM TRANSIENT MILD EFFECTS, SUCH AS NAUSEA, TO SERIOUS REACTIONS REQUIRING CESSATION OF THERAPY. ... URTICARIA, HEADACHE, WATER RETENTION, DIZZINESS, & HYPERTENSION HAVE ALSO BEEN REPORTED. /TOLMETIN SODIUM/
TOLMETIN CAUSES PSEUDOPROTEINURIA IN TESTS INVOLVING ACID PPT; THUS, OTHER METHODS FOR DETECTING PROTEINURIA SHOULD BE USED FOR PT RECEIVING THIS DRUG. /TOLMETIN SODIUM/
For more Drug Warnings (Complete) data for TOLMETIN (8 total), please visit the HSDB record page.

Biological Half Life

Biphasic elimination from the plasma consisting of a rapid phase with a half-life of one to 2 hours followed by a slower phase with a half-life of about 5 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

CARSON, FRENCH PATENT 1,574,570 (1969 TO MCNEIL LABS), CA 72, 100498Y (1969). PHARMACOLOGY: CARSON ET AL, J MED CHEM 14, 646 (1971); WONG ET AL, J PHARMACOL EXP THER 185, 127 (1973).

Clinical Laboratory Methods

A GC METHOD FOR DETERMINING TOLMETIN IN MICRO-SAMPLES OF PLASMA IS DISCUSSED.
DETERMINATION OF TOLMETIN & ITS MAJOR METABOLITE IN PLASMA BY HPLC IS DESCRIBED.
GLC & SPECTROPHOTOMETRIC METHODS ARE DESCRIBED FOR DETERMINING TOLMETIN IN PLASMA.

Interactions

PT RECEIVING CORTICOSTEROID OR GOLD THERAPY OBTAINED GREATER RELIEF OF SYMPTOMS WHEN TOLMETIN WAS ADDED TO THE REGIMEN, & THERE WAS EVIDENCE THAT TOLMETIN HAD A STEROID-SPARING EFFECT. /TOLMETIN SODIUM/
CONCOMITANT ADMIN OF TOLMETIN & ACETAMINOPHEN PRODUCED A GREATER IMPROVEMENT IN SYMPTOMS THAN WITH TOLMETIN ALONE, BUT FURTHER STUDIES ARE NEEDED TO SUBSTANTIATE THIS EFFECT. /TOLMETIN SODIUM/
CONCOMITANT ASPIRIN REDUCES PLASMA LEVELS OF TOLMETIN BY ABOUT 20%, BUT THE INTERACTION PROBABLY IS NOT CLINICALLY IMPORTANT. /TOLMETIN SODIUM/
IN DOGS, PROSTAGLANDIN SYNTHETASE INHIBITORS INDOMETHACIN & TOLMETIN BLOCKED FUROSEMIDE-INDUCED INCR IN RENIN SECRETION WHETHER FUROSEMIDE WAS GIVEN IV OR INTO RENAL ARTERY.
DESPITE ITS EXTENSIVE BINDING TO ALBUMIN...NO CHANGE IN PROTHROMBIN TIME WHEN WARFARIN & TOLMETIN WERE GIVEN TOGETHER.

Dates

Modify: 2023-08-15

Design, synthesis of celecoxib-tolmetin drug hybrids as selective and potent COX-2 inhibitors

Khaled R A Abdellatif, Eman K A Abdelall, Madlen B Labib, Wael A A Fadaly, Taha H Zidan
PMID: 31212177   DOI: 10.1016/j.bioorg.2019.103029

Abstract

Three novel series of diarylpyrazole 10b-d and triarylpyrazole derivatives 11a-d &12a-d were synthesized through Vilsmier-Haack condition. The structures of prepared compounds were determined through IR,
H NMR,
C NMR, Mass spectral and elemental analysis. Docking of the synthesized compounds over COX-2 active site ensure their selectivity. Moreover, the target compounds were evaluated for both in vitro and in vivo inhibitory activity. All compounds were more selective for COX-2 isozyme than COX-1 isozyme and with excellent anti-inflammatory activity. Compounds 11b, 11d and 12b showed the highest anti-inflammatory activity (67.4%, 62.7%, 61.4% respectively), lower ulcerogenic liability (UI = 2.00, 2.75, 3.25 respectively) than indomethacin (UI = 14) and comparable to celecoxib (UI = 1.75) which were confirmed from the histopatholgical study.


Tolmetin sodium-loaded thermosensitive mucoadhesive liquid suppositories for rectal delivery; strategy to overcome oral delivery drawbacks

Mohamed A Akl, Hatem R Ismael, Fathy I Abd Allah, Alla A Kassem, Ahmed M Samy
PMID: 30303407   DOI: 10.1080/03639045.2018.1534858

Abstract

Tolmetin sodium (TS) is a nonsteroidal anti-inflammatory drug (NSAID) indicated for treatment of musculoskeletal issues. As other NSAID, TS displays a marked side effects on the gastro-intestinal (GI) tract after oral administration. Traditional solid suppositories can cause pain and discomfort for patients, may reach the end of the colon; consequently, the drug can undergo the first-pass effect. TS liquid suppository (TS-
) was developed to enhance patient compliance and rectal mucosal safety in high-risk patients receiving highly NSAID therapy. This work was conducted to optimize and evaluate Poloxamer P407/P188-based thermoresponsive TS-
by using mucoadhesive polymers such as methylcellulose (MC). TS-
was prepared by cold method and characterized their in vitro physicochemical properties as gelation temperature (GT), gel strength, bioadhesive properties, and in vitro release. The safety of the prepared suppository on rectum, stomach, and liver was evaluated histologically. Pharmacokinetic analyses were performed to compare rectal TS-
to orally Rhumtol
capsules. The results showed that the optimized TS-
; composed of P407/P188/MC (21/9/0.5% w/w) displayed gelation at rectum temperature ∼32.90 °C, gel strength of 21.35 s and rectal retention force at the administration site of 24.25 × 10
dyne/cm
. Moreover, TS-
did not cause any morphological damage to the rectal tissues. Pharmacokinetic parameters of optimized TS-
formulation revealed 4.6 fold increase in bioavailability as compared to Rhumtol
capsules. Taken together, the results demonstrated that liquid suppository is a potential and physically safe rectal delivery carrier for improvement rectal bioavailability and in vivo safety of TS.


Neutrophil depletion protects against zomepirac-induced acute kidney injury in mice

Shohei Yamashita, Shingo Oda, Hideko Endo, Koichi Tsuneyama, Tsuyoshi Yokoi
PMID: 29154782   DOI: 10.1016/j.cbi.2017.11.011

Abstract

Acyl glucuronide (AG) metabolites of carboxylic acid-containing drugs have been implicated in drug toxicity. Zomepirac (ZP) is a non-steroidal anti-inflammatory drug that was withdrawn from the market because of anaphylactic reactions and renal injury. We recently established a novel mouse model of ZP-induced kidney injury by increasing zomepirac acyl-glucuronide (ZP-AG) concentration via pretreatment with tri-O-tolyl phosphate, a nonselective esterase inhibitor, and l-buthionine-(S,R)-sulfoximine, a glutathione synthesis inhibitor. Although we have shown that ZP-AG is responsible for ZP-induced kidney injury in mice, the exact pathogenic mechanisms of ZP-induced kidney injury have not been investigated yet. In this study, we aimed to investigate the role of immune cells in the pathogenesis of ZP-induced kidney injury, as a representative of AG toxicity. We found that the counts of neutrophils and inflammatory monocytes increased in the blood of mice with ZP-induced kidney injury. However, clodronate liposome- or GdCl
-induced monocyte and/or macrophage depletion did not affect blood urea nitrogen and plasma creatinine levels in mice with ZP-induced kidney injury. Neutrophil infiltration into the kidneys was observed in mice with ZP-induced kidney injury, whereas anti-lymphocyte antigen 6 complex, locus G (Ly6G) antibody pretreatment prevented the renal neutrophil infiltration and partially protected against ZP-induced kidney injury. The mRNA expression of neutrophil-infiltrating cytokines and chemokines, interleukin-1α and macrophage inflammatory protein-2α, increased in mice with ZP-induced kidney injury, whereas pretreatment with anti-Ly6G antibody resulted in a marked reduction of their expression. These results suggest that ZP-AG might be involved in kidney injury, partly via induction of neutrophil infiltration. Therefore, this study may provide an important understanding on toxicological role of ZP-AG in vivo that helps to understand toxicity of AG metabolites.


The influence of physicochemical properties on the reactivity and stability of acyl glucuronides

Patrick Camilleri, Akshay Buch, Brandi Soldo, Andrew J Hutt
PMID: 28967291   DOI: 10.1080/00498254.2017.1384967

Abstract

1. Formation of 1-O-acyl-β-d-glucuronide conjugates is a significant pathway in the metabolism of drugs containing a carboxylic acid group. The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug and thus facilitates excretion in both urine and bile. 2. Acyl glucuronides are effectively esters, which undergo first order decomposition by both hydrolysis and the intra-migration of the acyl group around the glucuronide ring to yield 2-, 3- and 4-O-glucuronic acid esters which, unlike the metabolically formed 1-O-acyl-β-d-glucuronides, are not substrates for β-glucuronidase. The first order degradation half-life is therefore a composite value of these two reactions and a useful indicator of chemical reactivity and potential toxicity. 3. Intra-molecular migration is expected to be the predominant pathway due to entropic considerations. 4. Such conjugates, together with their isomeric ester derivatives, react with nucleophilic sites on proteins and small endogenous molecules, such as glutathione, which potentially contributes to the observed toxicity and adverse drug reactions associated with some drugs. 5. Examination of the stability of the 1-O-acyl-β-d-glucuronides of aryl acetic acid, α-carbon substituted aryl acetic acid, aliphatic and aromatic acids, as determined by their first order degradation half-lives, indicates the significance of electronic and steric features that contribute to conjugate stability under physiological conditions. 6. Examination of the of the electronic properties of the carbonyl carbon atom in acyl glucuronides, as measured by the pKa of the parent acid, together with the steric substituents about the acyl carbonyl provides insight into the reactivity of these conjugates. 7. The investigations reported herein on a large number of 1-O-acyl-β-d-glucuronides has allowed rationalisation of their physicochemical properties in relation to the structure of the parent drug and has the potential to contribute to the design of carboxylic acid containing drug molecules with increased stability of a major metabolite with potential reduction in toxicity and adverse drug reactions.


Isotope labelling by reduction of nitriles: Application to the synthesis of isotopologues of tolmetin and celecoxib

Kate Ellis-Sawyer, Ryan A Bragg, Nick Bushby, Charles S Elmore, Michael J Hickey
PMID: 28130854   DOI: 10.1002/jlcr.3492

Abstract

The aryl methyl group is found in many drug-like compounds, but there are limited ways of preparing compounds with an isotope label in this methyl position. The process of cyanation of an aryl halide followed by complete reduction of the nitrile to a methyl group was investigated as a route for preparing stable and radiolabelled isotopologues of drug-like compounds. Using this methodology, carbon-13, deuterium, carbon-14, and tritium labelled isotopologues of the nonsteroidal anti-inflammatory drug tolmetin were produced, as well as carbon-13, deuterium, and carbon-14 labelled isotopologues of another nonsteroidal anti-inflammatory drug, celecoxib. The radiolabelled compounds were produced at high specific activity and the stable isotope labelled compounds with high incorporation making them suitable for use as internal standards in mass spectrometry assays. This approach provides a common synthetic route to multiple isotopologues of compounds using inexpensive and readily available labelled starting materials.


Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice

Atsushi Iwamura, Katsuhito Watanabe, Sho Akai, Tsubasa Nishinosono, Koichi Tsuneyama, Shingo Oda, Toshiyuki Kume, Tsuyoshi Yokoi
PMID: 27112166   DOI: 10.1124/dmd.116.069575

Abstract

Glucuronidation, an important phase II metabolic route, is generally considered to be a detoxification pathway. However, acyl glucuronides (AGs) have been implicated in the toxicity of carboxylic acid drugs due to their electrophilic reactivity. Zomepirac (ZP) was withdrawn from the market because of adverse effects such as renal toxicity. Although ZP is mainly metabolized to acyl glucuronide (ZP-AG) by UDP-glucuronosyltransferase, the role of ZP-AG in renal toxicity is unknown. In this study, we established a ZP-induced kidney injury mouse model by pretreatment with tri-o-tolyl phosphate (TOTP), a nonselective esterase inhibitor, and l-buthionine-(S,R)-sulfoximine (BSO), a glutathione synthesis inhibitor. The role of ZP-AG in renal toxicity was investigated using this model. The model showed significant increases in blood urea nitrogen (BUN) and creatinine (CRE), but not alanine aminotransferase. The ZP-AG concentrations were elevated by cotreatment with TOTP in the plasma and liver and especially in the kidney. The ZP-AG concentrations in the kidney correlated with values for BUN and CRE. Upon histopathological examination, vacuoles and infiltration of mononuclear cells were observed in the model mouse. In addition to immune-related responses, oxidative stress markers, such as the glutathione/disulfide glutathione ratio and malondialdehyde levels, were different in the mouse model. The suppression of ZP-induced kidney injury by tempol, an antioxidant agent, suggested the involvement of oxidative stress in ZP-induced kidney injury. This is the first study to demonstrate that AG accumulation in the kidney by TOTP and BSO treatment could explain renal toxicity and to show the in vivo toxicological potential of AGs.


Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated

Toni Lassila, Juho Hokkanen, Sanna-Mari Aatsinki, Sampo Mattila, Miia Turpeinen, Ari Tolonen
PMID: 26558897   DOI: 10.1021/acs.chemrestox.5b00315

Abstract

Many carboxylic acid-containing drugs are associated with idiosyncratic drug toxicity (IDT), which may be caused by reactive acyl glucuronide metabolites. The rate of acyl migration has been earlier suggested as a predictor of acyl glucuronide reactivity. Additionally, acyl Coenzyme A (CoA) conjugates are known to be reactive. Here, 13 drugs with a carboxylic acid moiety were incubated with human liver microsomes to produce acyl glucuronide conjugates for the determination of acyl glucuronide half-lives by acyl migration and with HepaRG cells to monitor the formation of acyl CoA conjugates, their further conjugate metabolites, and trans-acylation products with glutathione. Additionally, in vitro cytotoxicity and mitochondrial toxicity experiments were performed with HepaRG cells to compare the predictability of toxicity. Clearly, longer acyl glucuronide half-lives were observed for safe drugs compared to drugs that can cause IDT. Correlation between half-lives and toxicity classification increased when "relative half-lives," taking into account the formation of isomeric AG-forms due to acyl migration and eliminating the effect of hydrolysis, were used instead of plain disappearance of the initial 1-O-β-AG-form. Correlation was improved further when a daily dose of the drug was taken into account. CoA and related conjugates were detected primarily for the drugs that have the capability to cause IDT, although some exceptions to this were observed. Cytotoxicity and mitochondrial toxicity did not correlate to drug safety. On the basis of the results, the short relative half-life of the acyl glucuronide (high acyl migration rate), high daily dose and detection of acyl CoA conjugates, or further metabolites derived from acyl CoA together seem to indicate that carboxylic acid-containing drugs have a higher probability to cause drug-induced liver injury (DILI).


The influence of API concentration on the roller compaction process: modeling and prediction of the post compacted ribbon, granule and tablet properties using multivariate data analysis

Nathan Boersen, M Teresa Carvajal, Kenneth R Morris, Garnet E Peck, Rodolfo Pinal
PMID: 25212638   DOI: 10.3109/03639045.2014.958754

Abstract

While previous research has demonstrated roller compaction operating parameters strongly influence the properties of the final product, a greater emphasis might be placed on the raw material attributes of the formulation. There were two main objectives to this study. First, to assess the effects of different process variables on the properties of the obtained ribbons and downstream granules produced from the rolled compacted ribbons. Second, was to establish if models obtained with formulations of one active pharmaceutical ingredient (API) could predict the properties of similar formulations in terms of the excipients used, but with a different API.
Tolmetin and acetaminophen, chosen for their different compaction properties, were roller compacted on Fitzpatrick roller compactor using the same formulation. Models created using tolmetin and tested using acetaminophen. The physical properties of the blends, ribbon, granule and tablet were characterized. Multivariate analysis using partial least squares was used to analyze all data.
Multivariate models showed that the operating parameters and raw material attributes were essential in the prediction of ribbon porosity and post-milled particle size. The post compacted ribbon and granule attributes also significantly contributed to the prediction of the tablet tensile strength.
Models derived using tolmetin could reasonably predict the ribbon porosity of a second API. After further processing, the post-milled ribbon and granules properties, rather than the physical attributes of the formulation were needed to predict downstream tablet properties. An understanding of the percolation threshold of the formulation significantly improved the predictive ability of the models.


Synthesis of Tolmetin Hydrazide-Hydrazones and Discovery of a Potent Apoptosis Inducer in Colon Cancer Cells

Ş Güniz Küçükgüzel, Derya Koç, Pelin Çıkla-Süzgün, Derya Özsavcı, Özlem Bingöl-Özakpınar, Pınar Mega-Tiber, Oya Orun, Pınar Erzincan, Safiye Sağ-Erdem, Fikrettin Şahin
PMID: 26287512   DOI: 10.1002/ardp.201500178

Abstract

Tolmetin hydrazide and a novel series of tolmetin hydrazide-hydrazones 4a-l were synthesized in this study. The structures of the new compounds were determined by spectral (FT-IR, (1)H NMR) methods. N'-[(2,6-Dichlorophenyl)methylidene]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetohydrazide (4g) was evaluated in vitro using the MTT colorimetric method against the colon cancer cell lines HCT-116 (ATCC, CCL-247) and HT-29 (ATCC, HTB-38) to determine growth inhibition and cell viability at different doses. Compound 4g exhibited anti-cancer activity with an IC50 value of 76 μM against colon cancer line HT-29 (ATCC, HTB-38) and did not display cytotoxicity toward control NIH3T3 mouse embryonic fibroblast cells compared to tolmetin. In addition, this compound was evaluated for caspase-3, caspase-8, caspase-9, and annexin-V activation in the apoptotic pathway, which plays a key role in the treatment of cancer. We demonstrated that the anti-cancer activity of this compound was due to the activation of caspase-8 and caspase-9 involved in the apoptotic pathway. In addition, in this study, we investigated the catalytical effect of COX on the HT-29 cancer line, the apoptotic mechanism, and the moleculer binding of tolmetin and compound 4g on the COX enzyme active site.


Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers

Asmaa E Kassab, Ehab M Gedawy, Mohammed I A Hamed, Ahmed S Doghish, Rasha A Hassan
PMID: 33896327   DOI: 10.1080/14756366.2021.1901089

Abstract

Novel tolmetin derivatives
to
were designed, synthesised, and evaluated for antiproliferative activity by NCI (USA) against a panel of 60 tumour cell lines. The cytotoxic activity of the most active tolmetin derivatives
and
was examined against HL-60, HCT-15, and UO-31 tumour cell lines. Compound
was found to be the most potent derivative against HL-60, HCT-15, and UO-31 cell lines with IC
values of 10.32 ± 0.55, 6.62 ± 0.35, and 7.69 ± 0.41 µM, respectively. Molecular modelling studies of derivative
towards the VEGFR-2 active site were performed. Compound
displayed high inhibitory activity against VEGFR-2 (IC
= 0.20 µM). It extremely reduced the HUVECs migration potential exhibiting deeply reduced wound healing patterns after 72 h. It induced apoptosis in HCT-15 cells (52.72-fold). This evidence was supported by an increase in the level of apoptotic caspases-3, -8, and -9 by 7.808-, 1.867-, and 7.622-fold, respectively. Compound
arrested the cell cycle in the G0/G1 phase. Furthermore, the ADME studies showed that compound
possessed promising pharmacokinetic properties.


Explore Compound Types